3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Description
This compound features a benzamide core with a 3-fluoro and 4-methoxy substitution pattern. The amide nitrogen is linked to a piperidin-4-yl group, which is further substituted at the 1-position with a 5,6,7,8-tetrahydrocinnolin-3-yl heterocycle.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-28-19-7-6-15(12-17(19)22)21(27)23-16-8-10-26(11-9-16)20-13-14-4-2-3-5-18(14)24-25-20/h6-7,12-13,16H,2-5,8-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFANASDPMRMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Fluoro-4-Methoxybenzoic Acid
The methoxy and fluoro substituents are introduced via sequential functionalization. A patent by CN105753731A outlines a method for synthesizing 3-amino-4-methoxybenzanilide, which can be adapted:
- Nitration and Chlorination : 4-Chloro-3-nitrobenzoic acid is synthesized by nitrating 4-chlorobenzoic acid.
- Methoxylation : Nucleophilic aromatic substitution (SNAr) replaces chlorine with methoxy using sodium methoxide in methanol under reflux (yield: 94.5%).
- Fluorination : Electrophilic fluorination using Selectfluor® or DAST introduces the fluorine atom at the 3-position.
Critical Note : Regioselectivity during fluorination requires careful temperature control (0–5°C) to avoid di-substitution.
Conversion to Benzoyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C, yielding 3-fluoro-4-methoxybenzoyl chloride.
Synthesis of the Piperidine-Tetrahydrocinnolin Moiety
Piperidin-4-Amine Preparation
Piperidine derivatives are commonly synthesized via intramolecular cyclization. A review by PMC9917539 highlights asymmetric aza-Michael reactions for constructing enantiomerically enriched piperidines:
- Substrate Design : δ-Amino alkenes undergo cyclization using chiral catalysts (e.g., BINOL-phosphoric acid) to form piperidine rings with >90% enantiomeric excess.
- Reductive Amination : Alternatively, glutaraldehyde and ammonium acetate undergo reductive amination with NaBH₃CN to yield piperidin-4-amine.
Tetrahydrocinnolin Synthesis
Tetrahydrocinnolin, a partially hydrogenated cinnoline, is synthesized via:
- Cyclization of Hydrazine Derivatives : Reacting 1,2-diketones with hydrazines forms cinnoline cores, followed by catalytic hydrogenation (H₂/Pd-C) to saturate the pyridazine ring.
- Intramolecular Heck Reaction : Palladium-catalyzed coupling of o-haloanilines with alkenes constructs the cinnoline scaffold, which is hydrogenated to yield 5,6,7,8-tetrahydrocinnolin.
Fragment Coupling and Final Assembly
Amide Bond Formation
The benzoyl chloride reacts with piperidin-4-amine in dichloromethane (DCM) using triethylamine (TEA) as a base. For higher yields, coupling agents like HATU or EDCl are employed (yield: 82–88%).
Introduction of the Tetrahydrocinnolin Group
The tetrahydrocinnolin-3-yl group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
- SNAr : Reacting the piperidine intermediate with 3-bromo-5,6,7,8-tetrahydrocinnolin in DMF at 120°C with K₂CO₃.
- Buchwald-Hartwig : Palladium-catalyzed cross-coupling using Pd(OAc)₂ and Xantphos in toluene at 100°C.
Optimization and Challenges
Regioselectivity in Tetrahydrocinnolin Functionalization
Positioning substituents at the 3-position of tetrahydrocinnolin requires directing groups. Computational studies suggest electron-donating groups (e.g., -OMe) enhance reactivity at the para position.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can produce an amine.
Scientific Research Applications
3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity. The piperidinyl and tetrahydrocinnolinyl moieties may contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Research Findings and Limitations
While the evidence lacks explicit pharmacological data (e.g., IC50, bioavailability), structural trends align with known medicinal chemistry principles:
- Tetrahydrocinnoline vs. Triazolopyridine: The tetrahydrocinnoline’s partial saturation may confer conformational flexibility, aiding in target adaptation, while triazolopyridine’s rigidity () could enhance affinity for specific enzyme pockets .
- Piperidine Substitutions: The 1-(tetrahydrocinnolin-3-yl)piperidine group in the target compound distinguishes it from phenoxy- or thiazole-linked analogs (), suggesting divergent binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
